molecular formula C6H10N2O B3021361 3-Ethoxy-5-methyl-1H-pyrazole CAS No. 5203-83-8

3-Ethoxy-5-methyl-1H-pyrazole

Cat. No.: B3021361
CAS No.: 5203-83-8
M. Wt: 126.16 g/mol
InChI Key: HXEKEMXHIRHCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of an ethoxy group at the third position and a methyl group at the fifth position of the pyrazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-methyl-1H-pyrazole typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of an acid catalyst and heating to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:

  • Ethyl acetoacetate reacts with hydrazine hydrate to form an intermediate hydrazone.
  • Cyclization of the hydrazone intermediate under acidic conditions yields this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydropyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

3-Ethoxy-5-methyl-1H-pyrazole has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Comparison with Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the ethoxy group, which can affect its chemical reactivity and biological activity.

    5-Ethoxy-1H-pyrazole: Lacks the methyl group, leading to differences in its physical and chemical properties.

    3,5-Dimethyl-1H-pyrazole: Contains two methyl groups, which can alter its steric and electronic characteristics.

Uniqueness: 3-Ethoxy-5-methyl-1H-pyrazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-9-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEKEMXHIRHCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953893
Record name 3-Ethoxy-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3201-21-6
Record name 3-Methyl-5-ethoxypyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethoxy-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-3-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-5-methyl-1H-pyrazole
Reactant of Route 4
3-Ethoxy-5-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-5-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.